molecular formula C10H9BrN2O2 B1447308 Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1799498-04-6

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B1447308
M. Wt: 269.09 g/mol
InChI Key: FPNXZDLYYQMRQN-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a compound used in organic syntheses and as pharmaceutical intermediates . It has a molecular weight of 269.1 .


Molecular Structure Analysis

The InChI code for Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a solid at room temperature . It has a molecular weight of 269.1 .

Scientific Research Applications

Pharmacology: Anticonvulsant Research

In pharmacology, this compound has been utilized in the synthesis of new derivatives for anticonvulsant studies . These derivatives have shown potential in providing protection against seizures, indicating the compound’s relevance in the development of new therapeutic agents for epilepsy and other seizure-related disorders.

Organic Synthesis: Building Block for Heterocyclic Compounds

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate serves as a crucial building block in organic synthesis, particularly in the construction of imidazo[1,2-a]pyridines . These heterocyclic frameworks are important in the synthesis of various organic compounds due to their stability and reactivity.

Medicinal Chemistry: Drug Discovery

In medicinal chemistry, this compound is used in the discovery and development of new drugs. Its structure is key in the formation of compounds with potential biological activity, making it a valuable asset in the early stages of drug design and development .

Biochemistry: Enzyme Inhibition Studies

The compound’s role in biochemistry includes enzyme inhibition studies, where it can be used to modify the structure of enzymes or to block their active sites. This is crucial for understanding enzyme mechanisms and for the development of enzyme inhibitors as drugs .

Industrial Applications: Material Science

Industrially, Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is used in material science research. It can be incorporated into various materials to alter their properties, such as increasing thermal stability or enhancing electrical conductivity .

Chemical Research: Analytical Method Development

In chemical research, this compound is often used in the development of analytical methods. Its unique chemical properties make it suitable as a standard or reagent in chromatography and spectroscopy techniques, aiding in the identification and quantification of substances .

Proteomics: Protein Interaction Studies

The compound finds application in proteomics, where it can be used to study protein interactions. By attaching to certain proteins, it can help in mapping interaction networks, which is fundamental in understanding cellular processes .

Advanced Research: Nanotechnology

Lastly, in advanced research fields like nanotechnology, Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate can be used to synthesize nanoparticles. These nanoparticles have applications in drug delivery, imaging, and as catalysts in various chemical reactions .

Safety And Hazards

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is associated with several hazard statements including H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

Future Directions

While specific future directions for Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate are not mentioned in the search results, compounds with the imidazo[1,2-a]pyridine core are being explored for their potential in treating multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7(11)6-13-4-3-12-9(8)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNXZDLYYQMRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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